molecular formula C8H9BrO3S B2889524 (4-bromophenyl)methyl methanesulfonate CAS No. 237763-11-0

(4-bromophenyl)methyl methanesulfonate

Cat. No.: B2889524
CAS No.: 237763-11-0
M. Wt: 265.12
InChI Key: MWYGZNDEZYRDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)methyl methanesulfonate is an organobromine compound featuring a methanesulfonate ester group attached to a 4-bromophenyl moiety. This structure confers unique physicochemical properties, such as increased molecular weight (compared to simpler methanesulfonate esters) and enhanced lipophilicity due to the bromine substituent. The compound is primarily utilized as an alkylating agent in organic synthesis and biochemical research, where its ability to transfer methyl groups to nucleophilic sites (e.g., DNA, proteins) is of interest .

Key properties inferred from structural analogs:

  • Molecular weight: ~265.1 g/mol (estimated).
  • Log Kow: Likely >3 (based on methyl methanesulfonate’s log Kow and bromophenyl’s hydrophobicity) .
  • Reactivity: The electron-withdrawing bromine atom may moderate the electrophilicity of the methanesulfonate group, altering alkylation kinetics compared to non-halogenated analogs.

Properties

IUPAC Name

(4-bromophenyl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYGZNDEZYRDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromophenyl)methyl methanesulfonate typically involves the reaction of (4-bromophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(4-bromophenyl)methanol+methanesulfonyl chloride(4-bromophenyl)methyl methanesulfonate+HCl\text{(4-bromophenyl)methanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (4-bromophenyl)methanol+methanesulfonyl chloride→(4-bromophenyl)methyl methanesulfonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)methyl methanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: (4-Phenyl)methyl methanesulfonate.

    Oxidation: Various oxidized phenyl derivatives.

Scientific Research Applications

Chemistry: (4-Bromophenyl)methyl methanesulfonate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can be used to introduce a methanesulfonate group into proteins or nucleic acids, which can alter their properties and functions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It can be used as a building block for the synthesis of drug candidates with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-bromophenyl)methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The bromine atom can also participate in various chemical transformations, making the compound versatile in organic synthesis.

Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophiles such as amino acids, nucleotides, and other biomolecules. This interaction can lead to the modification of proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Chemical and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound CAS RN Molecular Weight (g/mol) Log Kow Key Functional Groups
Methyl methanesulfonate 66-27-3 110.13 ~0.5 Methanesulfonate ester
Ethyl methanesulfonate 62-50-0 124.16 ~1.2 Methanesulfonate ester
(4-Bromophenyl)methyl methanesulfonate - ~265.1 >3* Bromophenyl, methanesulfonate
Dimethylnitrosamine 62-75-9 74.08 -0.57 Nitrosamine

*Estimated based on bromophenyl’s contribution to lipophilicity .

Key Observations :

  • Unlike dimethylnitrosamine (a nitrosamine), this compound lacks direct carcinogenic nitrosamine pathways but shares alkylating capabilities .

Table 2: Comparative Toxicity and Mechanisms

Compound Key Biological Effects Toxicity Endpoints
Methyl methanesulfonate - DNA alkylation, p53 activation (147 unique genes regulated) . LD50 (rat, oral): ~400 mg/kg .
- Inhibits RNA polymerases in vitro . Reproductive toxicity in screening tests .
Ethyl methanesulfonate - Preferential alkylation at guanine N7 positions. Mutagenic in germ cells .
This compound - Presumed alkylating activity; bromophenyl may stabilize adducts or alter target specificity. Data limited; inferred higher cytotoxicity due to lipophilicity.
Dimethylnitrosamine - Liver-specific RNA polymerase inhibition; carcinogenic via metabolic activation. LD50 (rat, oral): ~28 mg/kg .

Key Observations :

  • Mechanistic Differences : MMS induces a broader p53-dependent transcriptional program (255 genes) compared to etoposide or quercetin, suggesting distinct DNA damage signaling . This compound’s bromine substituent may slow metabolic degradation, prolonging alkylation activity.
  • Toxicity: MMS exhibits reproductive toxicity in screening models, but its bromophenyl analog’s effects remain underexplored . Dimethylnitrosamine’s higher acute toxicity underscores the role of metabolic activation in carcinogenicity, a pathway less relevant to methanesulfonate esters .

Q & A

Q. What analytical methods are recommended for trace detection of (4-bromophenyl)methyl methanesulfonate in pharmaceutical intermediates?

A validated LC-MS/MS method using a Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with electrospray ionization in MRM mode is effective for detecting sulfonate esters at trace levels. Key parameters include:

  • Linearity : 0.0025–0.3 µg/mL (R² = 0.999) for methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) .
  • Sensitivity : LOD = 0.3 µg/g, LOQ = 0.4 µg/g for both analytes .
  • Accuracy : 80–120% recovery for spiked samples . This method avoids matrix interference common in GC-FID and is suitable for genotoxic impurity profiling in APIs like Emtricitabine .

Q. How can researchers optimize the synthesis of this compound?

Synthesis typically involves reacting 4-bromobenzyl alcohol with methanesulfonyl chloride in anhydrous solvents (e.g., dichloromethane) under controlled conditions:

  • Use triethylamine as a base to neutralize HCl byproducts .
  • Purity assessment via NMR and LC-MS ensures minimal residual sulfonic acid esters, critical for avoiding genotoxic side products .
  • Temperature control (<0°C) prevents undesired side reactions .

Q. What stability considerations are critical for handling this compound in solution?

Analytical solutions remain stable at 10°C for ≥5 hours. For long-term storage:

  • Store in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .
  • Monitor degradation via periodic LC-MS checks, focusing on sulfonic acid byproduct formation .

Advanced Research Questions

Q. How should researchers resolve contradictions in genotoxicity data for this compound?

Discrepancies in dose-response models (e.g., linear vs. threshold behavior) require:

  • Statistical modeling : Apply the Lutz model to assess nonlinearity (p < 0.05 indicates threshold behavior). For MMS, micronucleus assays show significant nonlinearity (p = 0.048) compared to linear agents like etoposide .
  • Mechanistic studies : Evaluate DNA alkylation kinetics using comet assays or γ-H2AX foci quantification to correlate exposure levels with mutagenic endpoints .

Q. What regulatory challenges arise when quantifying this compound in drug development?

Compliance with EMA/FDA guidelines (e.g., TTC limit of 1.5 µg/day) demands:

  • Method sensitivity : LC-MS/MS is preferred over GC-FID due to lower LOQ (0.4 µg/g vs. 5 µg/g) .
  • Batch-specific controls : Implement in-process monitoring during API crystallization to mitigate sulfonate ester formation from residual alcohols .
  • Documentation : Provide validation data (precision: %RSD <5%, accuracy: 80–120%) for regulatory submissions .

Q. How can computational tools enhance the study of this compound’s reactivity?

  • Molecular docking : Predict binding affinities to DNA bases (e.g., guanine N7 alkylation) using software like AutoDock Vina .
  • DFT calculations : Analyze transition states for sulfonate ester hydrolysis to identify stabilizing substituents .
  • SAR studies : Compare with analogs (e.g., 4-acetylphenyl methanesulfonate) to optimize leaving group kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.